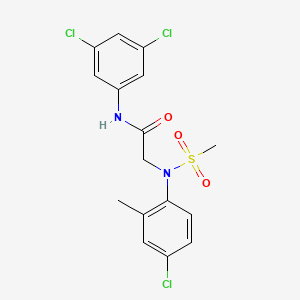![molecular formula C21H33N3O B6094926 1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6094926.png)
1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide, also known as BPP-4, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide acts on the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein trafficking. This compound binds to the sigma-1 receptor and modulates its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes such as apoptosis, oxidative stress, inflammation, and neurotransmitter release. It can also regulate the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide is its high selectivity for the sigma-1 receptor, which reduces the potential for off-target effects. However, its low solubility in water can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
Future research on 1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide could focus on exploring its potential therapeutic applications in other diseases such as multiple sclerosis and depression. Further investigation into its mechanism of action and its effects on various cellular processes could also provide valuable insights into its therapeutic potential. Additionally, developing more efficient synthesis methods and improving its solubility could make this compound a more viable option for use in experimental setups.
In conclusion, this compound is a compound with significant potential for therapeutic applications in various diseases. Its selectivity for the sigma-1 receptor and its ability to modulate various biochemical and physiological processes make it a promising candidate for further research.
Synthesemethoden
The synthesis of 1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide involves the reaction of piperidine with benzyl chloroformate, followed by the reaction of the resulting compound with 3-(1-piperidinyl)propylamine. The final product is obtained by the reaction of the intermediate with piperidinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-[3-(1-piperidinyl)propyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-12-7-15-23-13-5-2-6-14-23)20-10-16-24(17-11-20)18-19-8-3-1-4-9-19/h1,3-4,8-9,20H,2,5-7,10-18H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUQOZKSZTOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-methoxyethyl)-2-[(1-phenylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)

![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
![4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol](/img/structure/B6094920.png)
![1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094923.png)
